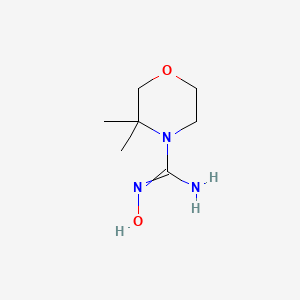
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- is a chemical compound known for its unique structure and properties. It features a morpholine ring, a carboximidamide group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- typically involves the reaction of morpholine with a suitable carboximidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- involves its interaction with specific molecular targets. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl-: shares similarities with other morpholine derivatives and carboximidamides.
N-Hydroxy-3,3-dimethyl-4-morpholinecarboximidamide: is another related compound with similar structural features.
Uniqueness: The unique combination of the morpholine ring, carboximidamide group, and hydroxyl group in 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- distinguishes it from other compounds. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15N3O2 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N'-hydroxy-3,3-dimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c1-7(2)5-12-4-3-10(7)6(8)9-11/h11H,3-5H2,1-2H3,(H2,8,9) |
Clave InChI |
AWENFPSPRFFZIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCN1C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
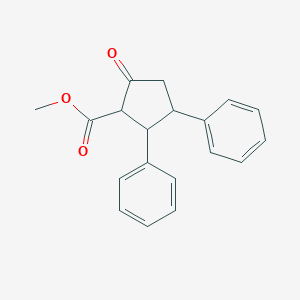
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
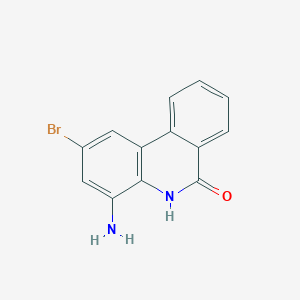

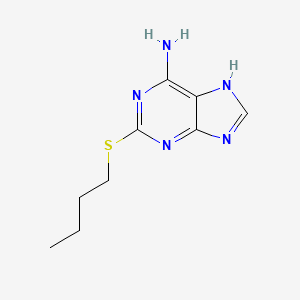
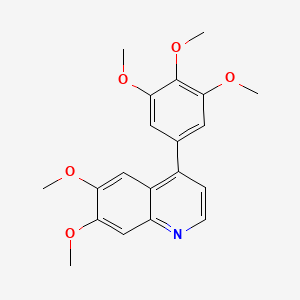
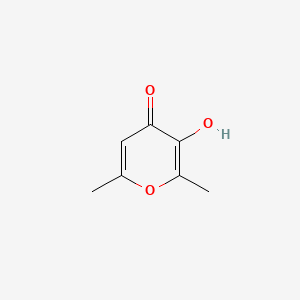
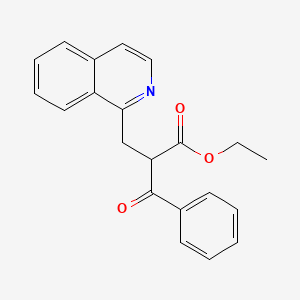
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)
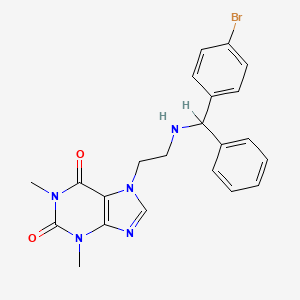
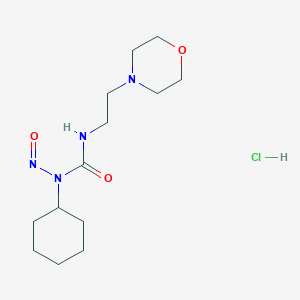
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)
